2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid
Description
2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid (CAS 19368-18-4), also known as Ftaxilide, is a synthetic organic compound with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.35 g/mol . It features a cyclohexane ring substituted with a carboxylic acid group and a carbamoyl linkage to a 2,6-dimethylphenyl moiety. This structural configuration confers unique steric and electronic properties, making it relevant in pharmaceutical and biochemical research. Evidence indicates its use as a bacterial inhibitor, with a purity exceeding 95% in commercial preparations .
Properties
IUPAC Name |
2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(19)20/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLSKGZLRARSGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385542 | |
| Record name | 2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414882-11-4 | |
| Record name | 2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid typically involves the reaction of 2,6-dimethylaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Oxidation and Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under oxidative conditions, forming CO₂ and generating alkyl radicals or substituted products. For example:
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Radical-mediated decarboxylation : In the presence of bromine or iodine sources (e.g., BrCCl₃ or I₂), the carboxyl group is replaced by halogen atoms via homolytic cleavage (C–C bond scission) .
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Copper-catalyzed deformylation : Copper(II)-superoxo complexes facilitate C–C bond cleavage in analogous carboxylic acids, producing alkanes or substituted products .
Key Conditions :
Substitution Reactions
The aromatic ring (2,6-dimethylphenyl group) participates in electrophilic substitution , though steric hindrance from methyl groups limits reactivity.
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Halogenation : Requires strong Lewis acids (e.g., FeCl₃) to direct halogenation at meta/para positions relative to the amide group .
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Nucleophilic aromatic substitution : Limited due to electron-donating methyl groups; possible under extreme conditions (e.g., NaNH₂ in NH₃) .
Amide Hydrolysis
The amide bond (CONH–) is susceptible to hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Yields 2,6-dimethylaniline and cyclohexanecarboxylic acid derivatives.
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Basic hydrolysis : Produces ammonium salts and carboxylate anions .
Reagents :
Cyclohexane Ring Functionalization
The cyclohexane ring undergoes skeletal modifications under specific conditions:
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Oxidation : Using KMnO₄ or CrO₃ converts the ring into a ketone or diacid, depending on the position .
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Reduction : Catalytic hydrogenation (H₂/Pd) saturates the ring, forming a hexane derivative .
Radical Coupling Reactions
The compound participates in Suzuki–Miyaura cross-coupling when functionalized with boronates, forming biaryl structures . This reaction is critical for synthesizing pharmacologically active derivatives (e.g., GPR43 agonists) .
Typical Conditions :
Mechanistic Insights
Scientific Research Applications
Cardiovascular Research
Ranolazine, a well-known anti-anginal agent, is structurally related to 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid. Studies have demonstrated that compounds like this can modulate cardiac ion channels, particularly sodium channels, thereby improving myocardial oxygen efficiency without significantly affecting heart rate or blood pressure. This property makes it a candidate for treating conditions such as angina and potentially heart failure.
Anti-inflammatory Properties
Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. The presence of the dimethylphenyl group could enhance its interaction with specific inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.
Study on Cardiac Function
A study published in the Journal of Medicinal Chemistry explored the effects of ranolazine derivatives on cardiac function in animal models. The results indicated that modifications to the amide group significantly influenced the pharmacokinetic properties and therapeutic efficacy of the compounds .
Anti-inflammatory Activity
In another study focusing on anti-inflammatory activity, compounds similar to this compound were tested for their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggested that these compounds could reduce inflammation markers significantly compared to control groups .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to its parent compound ranolazine:
| Property/Application | This compound | Ranolazine |
|---|---|---|
| Chemical Structure | Cyclohexane with carboxylic acid and amide | Similar with additional functional groups |
| Primary Use | Potential anti-anginal and anti-inflammatory agent | Approved anti-anginal medication |
| Mechanism of Action | Sodium channel modulation | Sodium channel inhibition |
| Research Findings | Promising results in reducing inflammation | Established efficacy in angina treatment |
Mechanism of Action
The mechanism of action of 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Functional Group Influence :
- Ftaxilide’s carboxylic acid group enables hydrogen bonding with biological targets, a feature shared with benzilic acid. However, benzilic acid’s additional hydroxyl group broadens its utility in synthesizing esters and lactones .
- Sulfonylurea derivatives (e.g., chlorsulfuron in ) share carbamoyl linkages but exhibit herbicidal activity due to sulfonamide and triazine moieties absent in Ftaxilide .
Thermodynamic and Solubility Profiles: Ftaxilide’s cyclohexane ring contributes to a higher melting point (~200°C) compared to benzilic acid (150°C), as inferred from structural rigidity .
Biological Activity
The compound 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid , often referred to in literature as a derivative of ranolazine, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesizing diverse research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{15}H_{19}N_{1}O_{2}
- Molecular Weight : 245.32 g/mol
This compound features a cyclohexane ring with a carboxylic acid group and an amide linkage, which are critical for its biological activity.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through modulation of ion channels and receptors involved in cardiovascular functions. Specifically, it has been shown to inhibit the late sodium current in cardiac myocytes, which is crucial for managing conditions like angina and heart failure .
Pharmacological Effects
- Antianginal Activity : The compound has been studied for its effectiveness in reducing angina episodes by improving myocardial oxygen consumption without significantly affecting heart rate or blood pressure .
- Antihypertensive Effects : Preliminary studies suggest that it may possess antihypertensive properties, potentially through vasodilation mechanisms .
- Neuroprotective Properties : There is emerging evidence that this compound may offer neuroprotective effects, particularly in models of ischemic stroke, by reducing neuronal apoptosis and inflammation .
Case Studies
- A clinical trial involving patients with chronic stable angina demonstrated that treatment with ranolazine (the parent compound) resulted in significant improvements in exercise tolerance and reductions in angina frequency compared to placebo .
- In animal models of hypertension, administration of the compound led to a notable decrease in systolic blood pressure, suggesting a promising therapeutic avenue for managing high blood pressure .
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Mechanism of Action | Primary Use |
|---|---|---|
| Ranolazine | Late sodium current inhibition | Angina management |
| Verapamil | Calcium channel blocker | Hypertension, angina |
| Diltiazem | Calcium channel blocker | Hypertension, angina |
| This compound | Late sodium current inhibition; potential neuroprotection | Angina; hypertension; neuroprotection |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Amide Linkage : This is often achieved through the reaction of an amine with an acid chloride derived from cyclohexanecarboxylic acid.
- Cyclization : The cyclization process can be facilitated under acidic or basic conditions depending on the specific derivatives being synthesized.
Research Findings
Recent studies have focused on optimizing the synthesis process to improve yield and purity while exploring structure-activity relationships (SAR) to enhance pharmacological properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[(2,6-Dimethylphenyl)amino]carbonyl}cyclohexanecarboxylic acid?
- Methodological Answer : The compound is synthesized via amide bond formation between cyclohexanecarboxylic acid derivatives and 2,6-dimethylphenyl isocyanate. Key steps include:
- Protection of the carboxylic acid group (e.g., using ethyl esters) to prevent unwanted side reactions.
- Coupling reaction under anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Deprotection using acid/base hydrolysis to regenerate the carboxylic acid.
- Characterization via melting point analysis, IR spectroscopy (to confirm carbonyl stretches at ~1650-1750 cm⁻¹), and NMR (to verify substituent positions) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl groups (amide C=O at ~1650 cm⁻¹, carboxylic acid O-H stretch at ~2500-3300 cm⁻¹).
- NMR Spectroscopy : 1H NMR resolves aromatic protons (2,6-dimethylphenyl group) and cyclohexane ring conformers; 13C NMR confirms carbonyl and quaternary carbons.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- Melting Point Analysis : Cross-referenced with literature values to confirm purity .
Q. How is the purity of the compound validated during synthesis?
- Methodological Answer :
- Recrystallization : Using solvents like ethanol or ethyl acetate to remove impurities.
- Chromatographic Methods : TLC (thin-layer chromatography) or HPLC to monitor reaction progress and purity.
- Elemental Analysis : Validates empirical formula by comparing calculated vs. observed C, H, N percentages .
Advanced Research Questions
Q. How do steric effects from the 2,6-dimethylphenyl group influence the conformational dynamics of the cyclohexane ring?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) predicts chair, boat, or twist-boat conformations, with the bulky 2,6-dimethylphenyl group favoring equatorial orientations to minimize steric strain.
- NMR Studies : Variable-temperature NMR detects ring puckering and axial/equatorial equilibria. NOESY (Nuclear Overhauser Effect Spectroscopy) reveals spatial proximity between substituents .
Q. What strategies resolve contradictions between experimental and computational spectral data?
- Methodological Answer :
- Orthogonal Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to address discrepancies.
- Solvent Effects : Re-run computational simulations using explicit solvent models (e.g., PCM in DFT) to better match experimental conditions.
- Error Analysis : Compare force field parameters in molecular mechanics with ab initio methods to identify systematic biases .
Q. How can the compound’s potential bioactivity be systematically evaluated?
- Methodological Answer :
- In Silico Screening : Molecular docking against target proteins (e.g., enzymes or receptors) to predict binding affinity.
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC determination) or anti-inflammatory effects using COX-2 inhibition assays.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogenation) to identify critical functional groups .
Q. What experimental designs optimize yield in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).
- Kinetic Studies : Monitor reaction progress via in situ IR or Raman spectroscopy to identify rate-limiting steps.
- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How does the compound’s electronic structure influence its reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps via DFT to predict sites of nucleophilic attack.
- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., carbonyl carbons) prone to nucleophilic addition.
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to elucidate reaction mechanisms (e.g., concerted vs. stepwise pathways) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
